molecular formula C11H12BrNO3 B8558058 5-(3-Bromophenyl)-5-hydroxymethylmorpholin-3-one

5-(3-Bromophenyl)-5-hydroxymethylmorpholin-3-one

Cat. No.: B8558058
M. Wt: 286.12 g/mol
InChI Key: RLDRAAQWTKGWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Bromophenyl)-5-hydroxymethylmorpholin-3-one is an organic compound that features a morpholine ring substituted with a hydroxymethyl group and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-5-hydroxymethylmorpholin-3-one typically involves the reaction of 3-bromophenylboronic acid with morpholine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-5-hydroxymethylmorpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: The major product is 5-(3-carboxyphenyl)-5-hydroxymethyl-morpholin-3-one.

    Reduction: The major product is 5-(phenyl)-5-hydroxymethyl-morpholin-3-one.

    Substitution: The major products depend on the nucleophile used, such as 5-(3-aminophenyl)-5-hydroxymethyl-morpholin-3-one.

Scientific Research Applications

5-(3-Bromophenyl)-5-hydroxymethylmorpholin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-5-hydroxymethylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in halogen bonding with target proteins, while the morpholine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromophenylboronic acid: Used in similar synthetic applications and can undergo similar reactions.

    4-Bromophenylacetic acid: Another brominated aromatic compound with different functional groups.

    3-Formylphenylboronic acid: Shares structural similarities and is used in similar chemical reactions.

Uniqueness

5-(3-Bromophenyl)-5-hydroxymethylmorpholin-3-one is unique due to the presence of both a bromophenyl group and a morpholine ring, which confer specific chemical and biological properties

Properties

Molecular Formula

C11H12BrNO3

Molecular Weight

286.12 g/mol

IUPAC Name

5-(3-bromophenyl)-5-(hydroxymethyl)morpholin-3-one

InChI

InChI=1S/C11H12BrNO3/c12-9-3-1-2-8(4-9)11(6-14)7-16-5-10(15)13-11/h1-4,14H,5-7H2,(H,13,15)

InChI Key

RLDRAAQWTKGWEO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(CO1)(CO)C2=CC(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of N-[1-(3-bromo-phenyl)-2-hydroxy-1-hydroxymethyl-ethyl]-2-chloro-acetamide (3.24 g, 10.04 mmol) and 35 ml of t-BuOH was treated with potassium tart-butoxide (1.127 g, 10.04 mmol). The mixture was heated at reflux for 1 h and neutralized with 10 ml of 1N HCl. Water and TBME were added, and the precipitate was filtered off. The organic phase of the filtrate was separated, dried with sodium sulfate and chromatographed on silica gel (EtOAc/MeOH 1-2%) to give the title compound in the form of a colourless solid. TLC (EtOAc/MeOH 1%): Rf=0.23; HPLC: RtH2=2.839 min; 1H-NMR (400 MHz, CD3OD): 7.70 (s, 1H), 7.53-7.47 (m, 2H), 7.35 (t, 1H), 4.17 (s, 2H), 4.08 (d, 1H), 3.98 (d, 1H), 3.91 (d, 1H), 3.87 (d, 1H); MS: 287, 289 [(M+H)+].
Name
N-[1-(3-bromo-phenyl)-2-hydroxy-1-hydroxymethyl-ethyl]-2-chloro-acetamide
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
butoxide
Quantity
1.127 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A suspension of N-[1-(3-bromo-phenyl)-2-hydroxy-1-hydroxymethyl-ethyl]-2-chloro-acetamide (3.24 g, 10.04 mmol) and 35 ml of t-BuOH was treated with potassium tert-butoxide (1.127 g, 10.04 mmol). The mixture was heated at reflux for 1 h and neutralized with 10 ml of 1N HCl. Water and TBME were added, and the precipitate was filtered off. The organic phase of the filtrate was separated, dried with sodium sulfate and chromatographed on silica gel (EtOAc/MeOH 1-2%) to give the title compound in the form of a colourless solid. TLC (EtOAc/MeOH 1%): Rf=0.23, HPLC: RtH2=2.839 min; 1H-NMR (400 MHz, CD3OD): 7.70 (s, 1H), 7.53-7.47 (m, 2H), 7.35 (t, 1H), 4.17 (s, 2H), 4.08 (d, 1H), 3.98 (d, 1H), 3.91 (d, 1H), 3.87 (d, 1H); MS: 287, 289 [(M+H)+].
Name
N-[1-(3-bromo-phenyl)-2-hydroxy-1-hydroxymethyl-ethyl]-2-chloro-acetamide
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
1.127 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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